![molecular formula C16H16O2 B1614020 2,6-Dimethyl-3'-methoxybenzophenone CAS No. 750633-72-8](/img/structure/B1614020.png)
2,6-Dimethyl-3'-methoxybenzophenone
Overview
Description
“2,6-Dimethyl-3’-methoxybenzophenone” is a chemical compound with the CAS Number: 750633-72-8 . It has a molecular weight of 240.3 and its IUPAC name is (2,6-dimethylphenyl)(3-methoxyphenyl)methanone .
Molecular Structure Analysis
The molecular structure of “2,6-Dimethyl-3’-methoxybenzophenone” is represented by the linear formula: C16H16O2 . The InChI Code for this compound is 1S/C16H16O2/c1-11-6-4-7-12(2)15(11)16(17)13-8-5-9-14(10-13)18-3/h4-10H,1-3H3 .Physical And Chemical Properties Analysis
“2,6-Dimethyl-3’-methoxybenzophenone” has a molecular weight of 240.3 . Its IUPAC name is (2,6-dimethylphenyl)(3-methoxyphenyl)methanone . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current literature.Scientific Research Applications
Analytical Chemistry: Chromatographic Analysis
In analytical chemistry, this compound can be used as a standard or reference material in chromatographic analysis to ensure the accuracy and calibration of analytical instruments .
Organic Synthesis: Synthesis of Polyurethane
The inclusion of methoxybenzophenone moieties into the backbone chain of polyurethane structures has been studied for UV protection. This enhances the lifespan of polyurethanes exposed to UV radiation, making it a valuable additive in the synthesis of these materials .
Biochemistry: Photoprotection Research
In biochemistry, the photoprotective properties of 2,6-Dimethyl-3’-methoxybenzophenone are of interest. Research may involve studying its efficacy in protecting biological tissues or molecules from UV-induced damage .
Agriculture: Pesticide Formulation
Although not a primary application, there is potential for 2,6-Dimethyl-3’-methoxybenzophenone to be used in the formulation of pesticides. Its UV-absorbing properties could protect active ingredients from degradation by sunlight, thereby enhancing the effectiveness of agricultural chemicals .
properties
IUPAC Name |
(2,6-dimethylphenyl)-(3-methoxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-6-4-7-12(2)15(11)16(17)13-8-5-9-14(10-13)18-3/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPSKLOEZIHFGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641479 | |
Record name | (2,6-Dimethylphenyl)(3-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-3'-methoxybenzophenone | |
CAS RN |
750633-72-8 | |
Record name | (2,6-Dimethylphenyl)(3-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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